
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is structurally similar to other synthetic cathinones, such as methylone and mephedrone, and is known for its potent stimulant effects. MDPV has gained popularity as a recreational drug due to its ability to induce euphoria, increased alertness, and heightened physical activity. However, it has also been associated with adverse effects such as agitation, psychosis, and even death.
作用机制
MDPV acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, leading to their increased concentration in the synaptic cleft. This results in the stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and physical activity.
生化和生理效应
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with the release of stress hormones such as cortisol and adrenaline. In addition, MDPV has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
MDPV has been used extensively in lab experiments to investigate its effects on the central nervous system and potential therapeutic applications. Its potency and selectivity for dopamine and norepinephrine transporters make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.
未来方向
There are several areas of future research that could be pursued in relation to MDPV. One area of interest is the development of new therapeutic agents based on the structure of MDPV, with potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction for research could be the investigation of the long-term effects of MDPV use, particularly in relation to its potential for neurotoxicity and addiction. Further studies could also explore the mechanisms underlying MDPV's effects on the central nervous system, with the goal of developing more targeted and effective treatments for psychiatric disorders.
合成方法
The synthesis of MDPV involves several steps, starting with the preparation of the precursor compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This is achieved through the reaction of safrole with hydroiodic acid and red phosphorus. MDP2P is then converted to MDPV through a series of chemical reactions involving piperidine and benzofuran.
科学研究应用
MDPV has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One area of research has been the investigation of MDPV's effects on the central nervous system, particularly its ability to interact with dopamine and norepinephrine transporters. Studies have also explored the potential use of MDPV as a treatment for certain psychiatric disorders, such as depression and anxiety.
属性
产品名称 |
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
3-(4-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-6-8-15(9-7-10)13-11-4-2-3-5-12(11)14(16)17-13/h2-5,10,13H,6-9H2,1H3 |
InChI 键 |
QNDAZYBZKBUSHE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
规范 SMILES |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



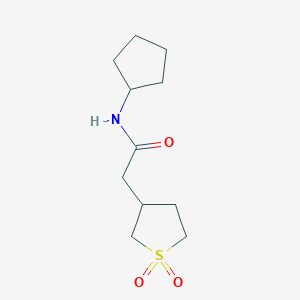
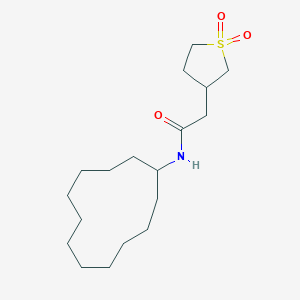

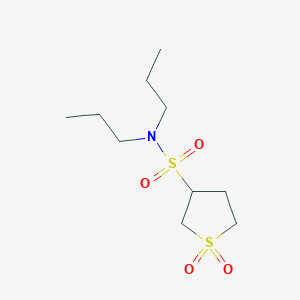
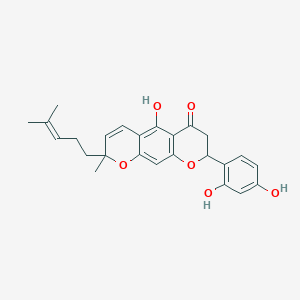
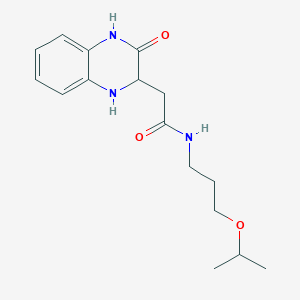
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
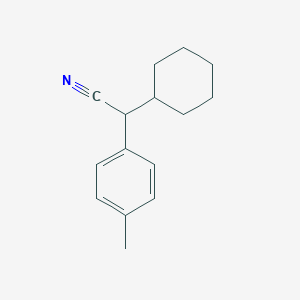
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
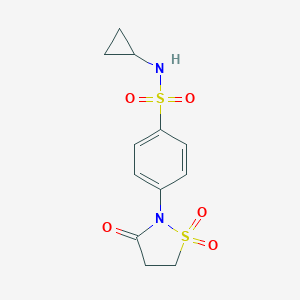
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)